5-Amino-4,6-dibromopyridine-2-carbonitrile
Overview
Description
5-Amino-4,6-dibromopyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3Br2N3 It is a derivative of pyridine, characterized by the presence of amino, bromine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromopyridine-2-carbonitrile typically involves the bromination of 5-amino-2-chloropyridine followed by a cyanation reaction. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The cyanation step can be achieved using copper(I) cyanide (CuCN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dibromopyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation and sodium thiolate (NaSR) for thiolation.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide would yield 5-amino-4,6-dimethoxypyridine-2-carbonitrile, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-amino-4,6-diphenylpyridine-2-carbonitrile.
Scientific Research Applications
5-Amino-4,6-dibromopyridine-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dibromopyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of bromine atoms and the nitrile group can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: Similar in structure but with chlorine instead of bromine atoms.
4,6-Dibromo-2-cyanopyridine: Lacks the amino group present in 5-Amino-4,6-dibromopyridine-2-carbonitrile.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and a nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-amino-4,6-dibromopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-3(2-9)11-6(8)5(4)10/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFZNHBISANEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=C1Br)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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